2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide
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Overview
Description
2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide typically involves the fluorination of a suitable precursor, followed by functional group modifications. One common method involves the fluorination of 4-hydroxybenzoic acid derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions. The resulting tetrafluorinated intermediate is then subjected to amidation reactions with N-methylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives with different oxidation states.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
- 2,3,4,5-Tetrafluorobenzoic acid
- 2,3,5,6-Tetrafluoro-4-methoxybenzamide
Uniqueness
2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide stands out due to its specific combination of fluorine atoms and functional groups, which impart unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Properties
CAS No. |
402563-71-7 |
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Molecular Formula |
C8H5F4NO2 |
Molecular Weight |
223.12 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H5F4NO2/c1-13-8(15)2-3(9)5(11)7(14)6(12)4(2)10/h14H,1H3,(H,13,15) |
InChI Key |
AQNJCTWVMZEOBF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C(=C1F)F)O)F)F |
Origin of Product |
United States |
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